molecular formula C8H11NO B565104 5-Hydroxymethyl-2,3-dimethylpyridine CAS No. 857146-29-3

5-Hydroxymethyl-2,3-dimethylpyridine

Cat. No.: B565104
CAS No.: 857146-29-3
M. Wt: 137.182
InChI Key: SMSDCRBZGFDBNU-UHFFFAOYSA-N
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Scientific Research Applications

5-Hydroxymethyl-2,3-dimethylpyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine can be achieved through various organic synthesis methods. One common approach involves the reaction of 2,3-dimethylpyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5-position . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced in bulk through standard organic synthesis techniques. These methods often involve the use of large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-2,3-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: 5-Carboxy-2,3-dimethylpyridine.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxymethyl-2,3-dimethylpyridine is unique due to the presence of both the hydroxymethyl and dimethyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in research and industry.

Properties

IUPAC Name

(5,6-dimethylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-8(5-10)4-9-7(6)2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSDCRBZGFDBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675940
Record name (5,6-Dimethylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857146-29-3
Record name (5,6-Dimethylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6-dimethylpyridin-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of methyl 5,6-dimethyl-3-pyridinecarboxylate (276 mg, 1.671 mmol) in DCM (6 ml), DIBAL-H (1.5 M solution in toluene, 3.34 ml, 5.01 mmol) was added dropwise at −78° C. under N2. The reaction mixture was allowed to warm to rt and stirred overnight. To this solution was added saturated, aqueous NaK-tartrate solution followed by DCM. The organic phase was separated, dried and concentrated to afford 175 mg of the crude material. Purification by flash chromatography using Flashmaster II, a 5 g silica gel cartridge, and mixtures of DCM/MeOH as eluent afforded 105 mg of desired compound.
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Synthesis routes and methods II

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